Butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including neuroprotection, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of Butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various bases, solvents, and catalysts. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Various substitution reactions can be performed, especially on the aromatic ring.
Cyclization: Intramolecular cyclization reactions are also common in the synthesis of triazolo-pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: May be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives such as:
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of Butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific substitution pattern and the resulting biological properties .
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-4-5-9-25-17(23)15-12(2)21-18-19-11-20-22(18)16(15)13-7-6-8-14(10-13)24-3/h6-8,10-11,16H,4-5,9H2,1-3H3,(H,19,20,21) |
InChI Key |
MEAKBURRILZLFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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